2-Methylnaphthalene

概述

描述

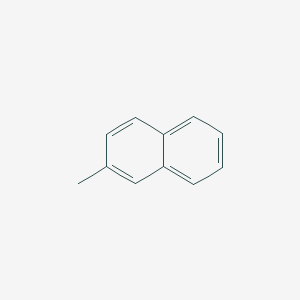

2-Methylnaphthalene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₁H₁₀. It is a derivative of naphthalene, where a methyl group is substituted at the second position of the naphthalene ring. This compound is known for its presence in coal tar and crude oil and is used in various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: 2-Methylnaphthalene can be synthesized through several methods. One common method involves the methylation of naphthalene using methyl iodide in the presence of a strong base such as sodium amide. Another method includes the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of aluminum chloride as a catalyst .

Industrial Production Methods: Industrially, this compound is often obtained as a by-product during the distillation of coal tar. The separation and purification processes involve fractional distillation and crystallization techniques to isolate this compound from other components .

化学反应分析

Formation of 2-Methylnaphthalene

- From Para-Tolyl Radical and Vinylacetylene: this compound can be synthesized through a bimolecular collision of para-tolyl radical and vinylacetylene . The reaction initiates with the addition of the para-tolyl radical to either the terminal acetylene carbon (C4) or a vinyl carbon (C1) . Addition at C1 can occur without an entrance barrier, which suggests this mechanism can play a key role in forming methyl-substituted PAHs in low-temperature environments .

Isomerization of 1-Methylnaphthalene

- Using Y Zeolite Catalyst : this compound can be produced by isomerizing 1-methylnaphthalene using a Y zeolite catalyst . The isomerization reaction can be carried out at a temperature range of 350 to 600 °C, but preferably from 400 to 500 °C, and even more preferably from 420 to 480 °C .

Atmospheric Oxidation

- Initiation by OH Radicals : The atmospheric oxidation of this compound is initiated by OH radicals . This reaction primarily starts with OH additions, which form adducts .

Anaerobic Degradation

- Fumarate Addition : Anaerobic degradation of this compound begins with the addition of fumarate to the methyl group, which produces naphthyl-2-methyl-succinate, the first intermediate . This reaction is catalyzed by naphthyl-2-methyl-succinate synthase . Naphthyl-2-methyl-succinic acid is activated by a succinyl-CoA-dependent CoA transferase and subsequent oxidation to yield naphthyl-2-methylene-succinyl-CoA .

Acylation

- Solvent-Free Acylation : this compound can undergo efficient acylation using acid chloride as both the acylating agent and solvent in a microchannel reactor . For example, 2-methyl-6-propionylnaphthalene can be obtained in high yield with good selectivity .

Metabolism

- Epoxide Formation : Reactive metabolites of this compound are generated in vivo and become bound covalently to tissue proteins . Epoxides are presumptive intermediates in this compound metabolism. Liver microsomal enzymes can produce multiple glutathione conjugates, suggesting that metabolism occurs with regio- or stereoselectivity . The 7,8-diol is the predominant metabolite, followed by the 5,6-diol .

科学研究应用

Industrial Applications

Chemical Intermediate

2-Methylnaphthalene is primarily used as a chemical intermediate in the synthesis of various compounds, including alkylmethylnaphthalene sulfonates, which serve as textile auxiliaries, surfactants, and emulsifiers . Its structural properties make it suitable for producing dyes and other organic chemicals.

Catalytic Processes

Research indicates that 2-MN can be utilized in catalytic processes, particularly in the production of fine chemicals through reactions involving carbon nanomaterials. For instance, studies have shown that carbon nanotubes can effectively catalyze the conversion of 2-MN into more complex structures, enhancing its utility in organic synthesis .

Environmental Research

Pollutant Studies

As an environmental pollutant, 2-MN is often studied for its toxicological effects. It has been identified as teratogenic and carcinogenic in various animal studies, leading to investigations into its metabolic pathways and potential health risks associated with exposure . Understanding the environmental impact of 2-MN is crucial for regulatory assessments and public health initiatives.

Toxicological Profile

The toxicological profile of 2-MN reveals significant findings regarding its health effects. For example, inhalation studies have shown potential respiratory effects, while oral exposure studies have indicated no oncogenic potential after prolonged exposure in mice . These findings are essential for establishing safety guidelines and risk assessments.

Case Study 1: Metabolic Activation Studies

A study aimed at characterizing the metabolic activation of 2-MN highlighted the involvement of cytochrome P450 enzymes in its biotransformation. This research identified reactive metabolites such as 2-naphthalenemethanol, which can form glutathione conjugates, indicating potential pathways for detoxification or toxicity . This case study underscores the importance of understanding metabolic pathways in evaluating the risks associated with chemical exposure.

Case Study 2: Health Risks in Firefighters

Research on structural firefighters exposed to PAHs, including 2-MN, revealed significant increases in PAH concentrations over time. This study emphasized the need for continuous monitoring and protective measures for individuals exposed to such compounds during firefighting operations . The findings contribute to occupational health guidelines aimed at reducing exposure risks.

Data Tables

作用机制

The mechanism of action of 2-Methylnaphthalene involves its metabolic conversion in biological systems. In the atmosphere, it undergoes oxidation initiated by hydroxyl radicals, leading to the formation of various oxidation products. The primary pathway involves the addition of hydroxyl radicals to the aromatic ring, followed by further reactions with oxygen and nitrogen oxides .

相似化合物的比较

1-Methylnaphthalene: Similar in structure but with the methyl group at the first position.

Naphthalene: The parent compound without any methyl substitution.

Tetralin: A hydrogenated derivative of naphthalene.

Uniqueness: 2-Methylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 1-Methylnaphthalene, it has different boiling and melting points, and its reactivity in electrophilic substitution reactions varies .

生物活性

2-Methylnaphthalene (2-MN) is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity, particularly in environmental and toxicological contexts. This compound is of interest due to its potential effects on human health and its role in microbial degradation processes. This article reviews the biological activity of this compound, focusing on its degradation pathways, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and consists of a naphthalene ring with a methyl group at the second position. Its structural formula is represented as follows:

Degradation Pathways

Anaerobic Degradation

Research indicates that this compound can be anaerobically degraded by sulfate-reducing bacteria. A key study identified the first enzyme involved in this pathway, naphthyl-2-methyl-succinate synthase, which catalyzes the addition of fumarate to the methyl group of 2-MN, producing naphthyl-2-methyl-succinic acid as a primary metabolite. This process is analogous to anaerobic toluene degradation pathways .

Metabolite Identification

The metabolites formed during anaerobic degradation include:

- Naphthyl-2-methyl-succinic acid

- Naphthyl-2-methylene-succinic acid

- 2-Naphthoic acid

- Reduced derivatives of 2-naphthoic acid

These metabolites were identified using gas chromatography-mass spectrometry (GC-MS) techniques, confirming that 2-MN undergoes significant transformation in anaerobic environments .

Toxicological Profile

The toxicological effects of this compound have been documented through various studies, revealing both acute and chronic health impacts.

Acute Toxicity

Acute exposure to 2-MN has been associated with several adverse effects in animal models:

- Respiratory Effects: Inhalation exposure led to lung inflammation and structural degeneration in mice .

- Systemic Effects: Studies indicated decreased body weight, renal tubular degeneration, and thymus lymphoid depletion in rats .

Chronic Toxicity

Chronic exposure studies have shown:

- Pulmonary Alveolar Proteinosis: Mice exposed to dietary 2-MN exhibited increased incidences of this condition, indicating significant lung toxicity .

- No Oncogenic Potential: Long-term studies indicated no evidence of oncogenic potential after daily oral exposure for up to 81 weeks .

Case Studies

Case Study: Inhalation Exposure

A study reported on the inhalation of this compound in rats, which resulted in chronic nasal lesions and pulmonary changes. The lesions included hyperplasia and atrophy of the olfactory epithelium, demonstrating the compound's potential for causing respiratory tract damage upon prolonged exposure .

Case Study: Dietary Exposure

In a chronic dietary study involving mice, mortality was observed at all dose levels. The most sensitive effects noted were related to pulmonary function, with significant alterations in lung weights and neutral fat levels .

Summary Table of Toxicological Findings

常见问题

Q. What are the primary health outcomes associated with 2-methylnaphthalene exposure in experimental animal studies?

Basic Research Question

Animal studies indicate that this compound primarily affects the respiratory tract and liver . For example, inhalation and oral exposure in rodents led to alveolar/bronchiolar hyperplasia and hepatocellular vacuolation, respectively . Key experimental design elements include:

- Exposure routes : Inhalation (0.5–60 ppm), oral gavage (50–400 mg/kg/day).

- Endpoints : Histopathology, organ weight changes, and biochemical markers (e.g., serum ALT/AST for hepatic effects).

- Confounding factors : Co-exposure with other PAHs may complicate outcomes.

Q. How does the ATSDR systematic review framework address data quality and bias in this compound studies?

Advanced Research Question

The ATSDR employs an 8-step systematic review framework to evaluate evidence quality:

Risk of Bias Assessment : Tools like Table C-7 (Experimental Animal Studies) assess randomization, allocation concealment, and outcome reporting .

Confidence Rating : Outcomes are rated based on study design (e.g., controlled exposure vs. observational data) and internal validity .

Data Integration : Only studies with low bias and reproducible outcomes (e.g., respiratory/hepatic effects) are used for hazard identification .

Methodological Insight : Prioritize studies with dose-response data and standardized exposure protocols to minimize variability.

Q. How should researchers reconcile conflicting carcinogenicity classifications for this compound?

Advanced Research Question

Discrepancies exist between agencies:

- EPA : Insufficient data for this compound carcinogenicity .

- IARC : No evaluation, but naphthalene is classified as possibly carcinogenic .

Resolution Strategies : - Conduct in vitro genotoxicity assays (e.g., Ames test, micronucleus) alongside in vivo tumorigenicity studies.

- Apply weight-of-evidence approaches, as outlined in ATSDR’s framework, to prioritize studies with robust mechanistic data (e.g., DNA adduct formation) .

Q. What are the anaerobic degradation pathways of this compound, and how are they validated experimentally?

Advanced Research Question

Under sulfate-reducing conditions, this compound undergoes:

Initial Activation : Formation of naphthyl-2-methyl-succinate via benzylsuccinate synthase .

Beta-Oxidation : Sequential CoA-mediated steps yield 2-naphthoyl-CoA.

Ring Reduction : Tetrahydro-2-naphthoate intermediates precede full mineralization to CO₂ .

Validation Methods :

- Metabolite profiling using GC-MS.

- Isotopic labeling (e.g., ¹³C-tracers) in enrichment cultures (e.g., strain N47).

Q. What criteria are used to assess risk of bias in animal toxicology studies of this compound?

Basic Research Question

Key criteria include:

- Randomization : Was dose allocation randomized?

- Blinding : Were researchers blinded to exposure groups?

- Outcome Reporting : Were all measured endpoints reported (e.g., Table C-6/C-7)? .

Recommendation : Use checklists like SYRCLE’s RoB tool to standardize evaluations and improve reproducibility.

Q. How can researchers standardize data extraction for this compound studies in systematic reviews?

Basic Research Question

ATSDR’s data extraction template (Table C-2) includes:

- Study Design : Species, sample size, exposure duration.

- Toxicokinetics : Absorption rates, metabolite identification.

- Outcomes : Severity grading (e.g., mild vs. marked histopathology) .

Best Practices : - Use software (e.g., Covidence) to manage multi-reviewer extraction.

- Cross-validate extracted data against raw datasets where available.

Q. What in vitro models are used to study this compound’s hepatotoxicity mechanisms?

Advanced Research Question

- Primary Hepatocytes : Assess CYP450-mediated metabolism (e.g., 2-methyl-1,4-naphthoquinone formation) .

- Gap Junction Communication Assays : Quantify inhibition of connexin channels, a marker of pre-neoplastic changes .

Limitations : Cell lines (e.g., HepG2) may lack metabolic competence; use co-cultures with stromal cells for relevance.

Q. Why are human epidemiological studies limited for this compound, and how can this gap be addressed?

Advanced Research Question

Challenges :

- Co-exposure with other PAHs in occupational/environmental settings complicates attribution .

- Lack of biomarkers specific to this compound.

Solutions : - Employ nested case-control studies with urinary hydroxylated metabolites (e.g., 2-methyl-1-naphthol).

- Leverage ATSDR’s approach: Use animal-to-human extrapolation models with uncertainty factors .

属性

IUPAC Name |

2-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMMUPPBPVKWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020878 | |

| Record name | 2-Methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methylnaphthalene is a white crystalline solid. (NTP, 1992), Liquid, Crystals; [ACGIH], CRYSTALS., White crystalline solid. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

466 to 468 °F at 760 mmHg (NTP, 1992), 241.1 °C, 241 °C, 466-468 °F | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

208 °F (NTP, 1992), 98 °C (208.4 °F) Closed cup, 208 °F | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 24.6 mg/L at 25 °C, Miscible with alcohol and ether, Solubility in water, g/100ml at 25 °C: 0.003 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0058 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0058 at 20 °C/4 °C, Relative density (water = 1): 1.00, 1.0058 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.05 [mmHg], 0.055 mm Hg at 25 °C, Vapor pressure, Pa at °C: 9 | |

| Record name | 2-Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic crystals from alcohol, Solid or crystalline | |

CAS No. |

91-57-6, 7419-61-6 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthylmethyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007419616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8MCX3C16H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

94.3 °F (NTP, 1992), 34.6 °C, 35 °C, 94.3 °F | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。